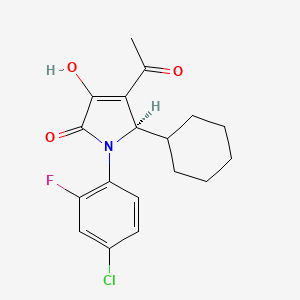

2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-

概要

説明

CCR2-RA-[R] は、C-C ケモカイン受容体タイプ 2 (CCR2) のアロステリックアンタゴニストです。CCR2 は、ヒトクラス A G タンパク質共役受容体のケモカイン受容体サブファミリーのメンバーです。 これは、単球、未熟樹状細胞、および T 細胞サブポピュレーションで発現し、CCL2 などの内因性 CC ケモカインリガンドに向かってそれらの移動を仲介します 。 CCR2 とそのリガンドは、アテローム性動脈硬化症、多発性硬化症、喘息、神経障害性疼痛、糖尿病性腎症、および癌を含む多くの炎症性および神経変性疾患に関与しています .

準備方法

CCR2-RA-[R] の調製には、オルトステリックアンタゴニストとアロステリックアンタゴニストとの三元複合体の合成が含まれます。 脂質立方相 (LCP) 法を使用して、オルトステリックアンタゴニスト (BMS-681) とアロステリックアンタゴニスト (CCR2-RA-[R]) との三元複合体中の CCR2 の構造が決定されました 。 2 つの化合物を同時に添加すると、各化合物を個別に 2 倍の濃度にした場合と比較して、界面活性剤可溶化 CCR2 が顕著に安定化しました。これは、CCR2-RA-[R] と BMS-681 が受容体に同時に結合することを示唆しています .

化学反応の分析

Cycloaddition and Oxidation

-

1,3-Dipolar Cycloaddition : A morpholine derivative reacts with a cyclic ketone to form spirooxindoles, which are then opened by aliphatic amines. This step generates diastereomeric intermediates .

-

Oxidation : Ceric ammonium nitrate (CAN) is used to oxidize intermediates, yielding diastereomeric mixtures that resolve into single isomers upon aging .

Key Reaction Pathways

The compound’s synthesis involves stereoselective steps to achieve the (5R) configuration. Critical reaction details are summarized below:

Chemical Reactivity

The compound’s functional groups enable diverse reactions:

Acetylation

-

Mechanism : The hydroxyl group at position 3 undergoes acetylation with acetylating agents (e.g., acetyl chloride) under basic conditions .

-

Example : Conversion of 3-hydroxy-pyrrolone to 4-acetyl-pyrrolone.

Alkylation

-

Mechanism : The pyrrolone nitrogen reacts with alkylating agents (e.g., alkyl halides) in nucleophilic substitution or alkylation reactions .

-

Example : Introduction of cyclohexyl groups via alkylation.

Oxidative Reactions

-

Mechanism : The hydroxyl group at position 3 is susceptible to oxidation, forming carbonyl derivatives .

Structural and Stereochemical Analysis

The (5R) configuration is critical for biological activity. Key structural features include:

-

Pyrrolone Ring : A five-membered ring with nitrogen and carbonyl groups.

-

Substituents :

科学的研究の応用

Biological Activities

Inhibition of Chemokine Receptors

One of the primary applications of this compound is its role as an inhibitor of the CC chemokine receptor type 2 (CCR2). CCR2 is implicated in various inflammatory processes and diseases, making it a target for therapeutic intervention. Research indicates that this compound can effectively inhibit CCR2 activity, which may be beneficial in treating conditions such as multiple sclerosis and other inflammatory diseases .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. Its ability to modulate chemokine signaling pathways could play a role in inhibiting tumor growth and metastasis. Further research is needed to elucidate the specific mechanisms through which it exerts these effects and to evaluate its efficacy in various cancer models .

Case Studies

Case Study 1: CCR2 Inhibition in Inflammatory Models

In a study examining the effects of CCR2 inhibitors on inflammation, researchers utilized this compound to assess its impact on monocyte migration and cytokine production. Results indicated a significant reduction in inflammatory markers, suggesting that the compound could be a promising candidate for further development as an anti-inflammatory agent .

Case Study 2: Antitumor Activity Assessment

Another investigation focused on evaluating the anticancer effects of this compound against breast cancer cell lines. The results demonstrated that treatment with varying concentrations led to reduced cell viability and induced apoptosis, highlighting its potential as an antitumor agent .

作用機序

類似化合物との比較

CCR2-RA-[R] は、これまでクラス A G タンパク質共役受容体で観察された最も細胞内アロステリック部位である、新規の、高度に薬物化可能なポケットに結合する能力がユニークです 。 この部位は、相同受容体における G タンパク質結合部位と空間的に重なり合っています 。 類似の化合物には、BMS-681 などの他の CCR2 アンタゴニストが含まれます。これは、以前は見られなかった結合モードで受容体のオルトステリックポケットを占めることにより、ケモカイン結合を阻害します 。 別の類似の化合物である MK-0812 は、ヒト単球性白血病細胞を使用したカルシウム流入アッセイにおいて、ヒト CCR2 の最も強力な阻害剤であることが判明しています .

生物活性

The compound 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)- (CAS No. 512177-83-2) is a pyrrolone derivative with potential therapeutic applications, particularly as an inhibitor of chemokine receptors. This article reviews its biological activity based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic implications.

- Molecular Formula: C18H19ClFNO3

- Molecular Weight: 351.8 g/mol

- IUPAC Name: (R)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

- Synonyms: CCR2 antagonist, Chemokine receptor inhibitor

The compound is primarily recognized as a selective inhibitor of the CCR2 (C-C chemokine receptor type 2) . CCR2 is involved in the recruitment of monocytes to sites of inflammation and is implicated in various inflammatory diseases. By inhibiting this receptor, the compound may reduce inflammatory responses and provide therapeutic benefits in conditions such as autoimmune disorders and cardiovascular diseases .

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits monocyte migration in response to chemokines such as CCL2. This inhibition suggests a potential role in managing inflammatory conditions where monocyte infiltration is a critical factor.

In Vivo Studies

Preclinical evaluations using animal models have shown that administration of this compound leads to reduced inflammation markers and improved outcomes in models of chronic inflammation. For instance, studies indicate that it can significantly lower levels of pro-inflammatory cytokines in serum samples from treated animals .

Case Study 1: Inflammatory Disease Model

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a significant decrease in inflammatory cell infiltration into tissues. Histological analysis revealed reduced edema and inflammatory cell accumulation compared to control groups .

Case Study 2: Cardiovascular Implications

Another investigation focused on cardiovascular health indicated that the compound could attenuate vascular inflammation linked to atherosclerosis. The results showed decreased expression of adhesion molecules on endothelial cells after treatment, suggesting a protective effect against vascular injury .

Comparative Analysis with Other Inhibitors

| Compound Name | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| 2H-Pyrrol-2-one | CCR2 Inhibition | High | Minimal |

| PF-06282999 | MPO Inhibition | Moderate | Moderate |

| N1-substituted thiouracils | MPO Inhibition | High | Significant |

特性

IUPAC Name |

(2R)-3-acetyl-1-(4-chloro-2-fluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFNO3/c1-10(22)15-16(11-5-3-2-4-6-11)21(18(24)17(15)23)14-8-7-12(19)9-13(14)20/h7-9,11,16,23H,2-6H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNLJXWZGVRLBA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CCR2-RA-[R] interact with its target, CCR2, and what are the downstream effects?

A1: CCR2-RA-[R] binds to an allosteric, intracellular binding site on the chemokine receptor CCR2 [, ]. This is in contrast to other CCR2 antagonists that bind to the orthosteric site, where the natural ligand binds. This allosteric binding prevents the activation of CCR2 by its endogenous ligands, such as CCL2, effectively inhibiting downstream signaling pathways [, ]. This inhibition reduces the recruitment of monocytes, immune cells involved in inflammation, to sites of inflammation [, ].

Q2: What makes the allosteric binding of CCR2-RA-[R] more advantageous compared to orthosteric CCR2 antagonists?

A2: Studies in a murine model of diabetic nephropathy (DN) demonstrated that allosteric CCR2 inhibitors, including CCR2-RA-[R], significantly reduced proteinuria and improved glomerular histopathology []. Interestingly, orthosteric CCR2 antagonists, even at comparable drug coverage levels, did not show similar beneficial effects []. This suggests that targeting the allosteric site of CCR2 may be crucial for achieving therapeutic efficacy in DN [].

Q3: What is known about the specific residues involved in the binding of CCR2-RA-[R] to CCR2?

A3: Research using chimeric CCR2/CCR5 receptors and site-directed mutagenesis revealed key residues crucial for CCR2-RA-[R] binding []. The highly conserved tyrosine Y7.53 and phenylalanine F8.50 within the NPxxYx(5,6)F motif of CCR2, alongside V6.36 at the bottom of transmembrane helix 6 and K8.49 in helix 8, were identified as crucial interaction points []. This highlights the importance of these specific residues for the allosteric binding and inhibitory activity of CCR2-RA-[R].

Q4: How does the binding of an orthosteric antagonist affect the binding of CCR2-RA-[R]?

A4: Studies employing metadynamics simulations and Gaussian accelerated molecular dynamics (GaMD) simulations revealed that the binding of an orthosteric antagonist, such as BMS-681, influences the unbinding pathway of CCR2-RA-[R] []. Specifically, BMS-681 binding was shown to restrict the movement of the intracellular side of transmembrane helix 6 by stabilizing its extracellular side along with transmembrane helix 7 []. This stabilization, mediated by interactions involving residues like Arg2065.43 and Glu2917.39, ultimately influences the binding dynamics of CCR2-RA-[R] []. This highlights a potential for positive binding cooperativity between orthosteric and allosteric antagonists of CCR2 [].

Q5: Could the intracellular allosteric binding site of CCR2 be targeted to develop inhibitors for other chemokine receptors?

A5: The high conservation of amino acid residues within the intracellular allosteric binding site across various chemokine receptors suggests that this site could be targeted to develop inhibitors for other chemokine receptors as well []. For instance, CCR2-RA-[R] also binds with high affinity to an intracellular site in CCR1 []. This opens up exciting possibilities for designing selective or multi-target chemokine receptor antagonists that act through this intracellular allosteric mechanism [].

Q6: What are the implications of CCR2-RA-[R] acting as an inverse agonist on CCR1?

A6: CCR2-RA-[R] has been shown to act as an inverse agonist on CCR1, meaning it not only blocks the action of agonists but also reduces the receptor's constitutive activity []. This finding opens up new avenues for pharmacological modulation of CCR1 and potentially other chemokine receptors by targeting their intracellular allosteric sites []. This could lead to the development of novel therapeutic agents with unique pharmacological profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。